Methyl 3-(benzyloxy)-5-fluorobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with carboxylic acids, acid chlorides, or acid anhydrides . For instance, “Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate” was obtained as a side product from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .Scientific Research Applications
Synthesis and Antitumor Activity
Methyl 3-(benzyloxy)-5-fluorobenzoate and its derivatives have been explored for their potent and selective antitumor properties. The fluorinated benzothiazole series, including compounds with structures similar to this compound, have shown cytotoxicity in sensitive human breast cell lines but were inactive against certain other cell types. These compounds' antitumor specificity is influenced by the induction of cytochrome P450 CYP1A1, highlighting their potential in pharmaceutical and preclinical development for cancer treatment (Hutchinson et al., 2001).
Bioactivation and Deactivation by Cytochrome P450
The bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, related to this compound, involves cytochrome P450 enzymes such as 1A1 and 2W1. These enzymes mediate the conversion of these compounds into reactive intermediates, contributing to their antitumor activities. Conversely, cytochrome P450 2S1 can deactivate these compounds, attenuating their anticancer activity. This interplay between bioactivation and deactivation is crucial for understanding the compounds' mechanisms of action and potential toxicity (Wang & Guengerich, 2012).
Liquid-Crystalline Phase Design
This compound and its derivatives have been utilized in the design of novel liquid-crystalline materials. The rational design and synthesis of monodendrons based on similar structural motifs have led to the discovery of new thermotropic cubic liquid-crystalline phases. These materials have potential applications in advanced technologies, such as displays and sensors, due to their unique self-organizing properties and the ability to form spherical supramolecular dendrimers in certain phases (Balagurusamy et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-fluoro-5-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPSOPFODIXRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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